molecular formula C16H17FN4O2 B2667396 3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1798031-46-5

3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2667396
CAS RN: 1798031-46-5
M. Wt: 316.336
InChI Key: HGSJJZSCXPBQLY-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a morpholine ring, and a pyrimidine ring . These functional groups are common in many pharmaceutical compounds, suggesting potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, morpholine, and pyrimidine groups would significantly influence its structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of benzamides, morpholines, and pyrimidines. For example, benzamides can participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorine atom could affect its reactivity and the strength of its intermolecular interactions .

Scientific Research Applications

Molecular Pharmacology and Receptor Studies

  • GPR39 Agonists : A study identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the potential off-targets to include understudied G protein-coupled receptors, highlighting the importance of these compounds in understanding receptor modulation by zinc (Sato et al., 2016).

Imaging Techniques

  • PET Imaging of sigma2 Receptors : Fluorine-18-labeled benzamide analogs were synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors, with certain compounds demonstrating high tumor uptake and acceptable tumor/normal tissue ratios. This suggests their potential application in diagnosing and monitoring tumor progression (Tu et al., 2007).

Anticancer Research

  • HDAC Inhibition : The synthetic benzamide derivative MS-27-275 was found to inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones and exhibiting significant antitumor efficacy in vivo. This positions such compounds as potential therapeutic agents for cancers insensitive to traditional treatments (Saito et al., 1999).

Fluorescence and Photo-induced Electron Transfer Studies

  • Luminescent Properties : Piperazine substituted naphthalimide model compounds were synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) process, demonstrating potential as pH probes and for understanding the fluorescence quenching mechanism (Gan et al., 2003).

Metabolism and Pharmacokinetics

  • Metabolism of Antineoplastic Agents : The study of flumatinib's metabolism in chronic myelogenous leukemia patients identified the main metabolic pathways, providing insights into the drug's pharmacokinetics and potential for personalized medicine (Gong et al., 2010).

properties

IUPAC Name

3-fluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-3-1-2-12(10-13)16(22)19-11-14-18-5-4-15(20-14)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSJJZSCXPBQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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